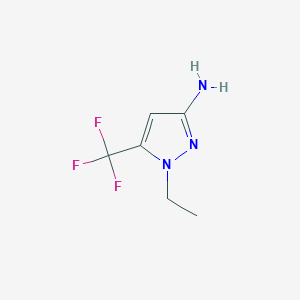
4-Bromo-3-chloro-2-nitroaniline
概要
説明
4-Bromo-3-chloro-2-nitroaniline (4BC2NA) is an organic compound containing a bromine, chlorine, and nitro group. It is a colorless solid that is soluble in water and has a pungent odor. 4BC2NA is used in the synthesis of various compounds, such as dyes, pharmaceuticals, and other organic chemicals. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic chemicals.
科学的研究の応用
Environmental Impact and Degradation
- 4-Bromo-3-chloro-2-nitroaniline and its analogs, such as 2-chloro-4-nitroaniline, are used in industrial and agricultural sectors, posing environmental challenges. Geobacter sp. KT7 and Thauera aromatica KT9, two microbial strains, were found to degrade these compounds under anaerobic conditions, highlighting a potential method for mitigating environmental pollution caused by these substances (Duc, 2019).
Synthesis and Characterization
- 4-Bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), a compound related to this compound, was synthesized via a green, solvent-free method. This process may have applications in environmentally friendly synthesis practices (Zulfiqar et al., 2020).
Crystal Structure Analysis
- The crystal structures of salts derived from 2-chloro-4-nitroaniline and related compounds were analyzed, providing insights into molecular interactions and structural properties. This research is relevant to the understanding of this compound’s physical properties (Medviediev & Daszkiewicz, 2021).
Phase Equilibria and Thermal Studies
- Studies on the phase diagram of urea–4-bromo-2-nitroaniline systems provide valuable information on the miscibility, crystallization, and thermal properties of these compounds. Such research can be critical for material science applications (Reddi et al., 2012).
Biodegradation Pathways
- The biodegradation of 2-chloro-4-nitroaniline, a related compound, by Rhodococcus sp. strain MB-P1, provides a model for the microbial degradation of this compound. This research offers insights into potential bioremediation strategies for environmental pollutants (Khan et al., 2013).
Safety and Hazards
4-Bromo-3-chloro-2-nitroaniline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
The mode of action of 4-Bromo-3-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by the conversion of the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning it influences the position of the subsequent substitution on the benzene ring . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different metabolites .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . It is an inhibitor of CYP2C19 and CYP2C9, which are important enzymes involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.37 (iLOGP), indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes .
Result of Action
Nitroanilines can potentially cause various effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other substances that can interact with it or alter its pharmacokinetics .
特性
IUPAC Name |
4-bromo-3-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650251 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-99-8 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

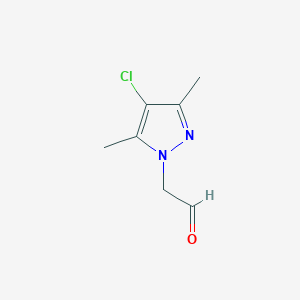
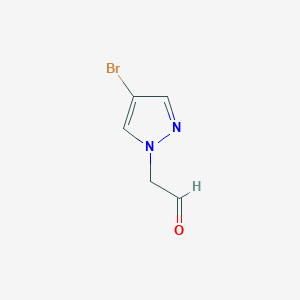
![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
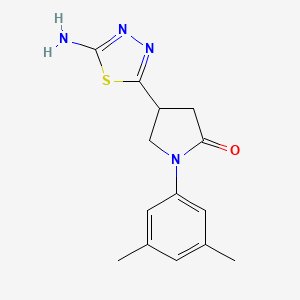
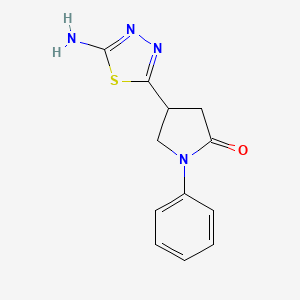


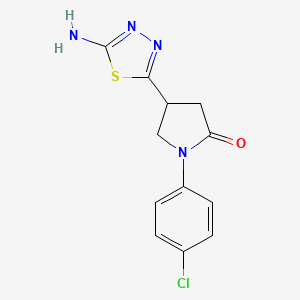

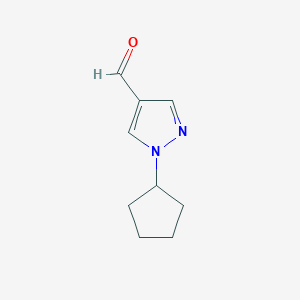
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
